Spiro[4.5]decan-6-one
Description
Significance of Spirocyclic Compounds in Organic Synthesis and Medicinal Chemistry
Spirocyclic compounds are a fascinating class of molecules that have become increasingly important in both organic synthesis and medicinal chemistry. tandfonline.comnih.gov Their inherent three-dimensional nature, a direct result of the spiro-fused ring system, sets them apart from their planar counterparts and offers distinct advantages in the development of new drugs and complex molecular architectures. bldpharm.comresearchgate.net
In medicinal chemistry, the introduction of a spirocyclic scaffold can significantly enhance the pharmacological profile of a molecule. tandfonline.comnih.gov The rigid, three-dimensional structure of spirocycles can lead to a better fit with the binding sites of biological targets, such as enzymes and receptors, which can improve potency and selectivity. bldpharm.comresearchgate.netnih.gov This enhanced shape complementarity is a key factor in designing more effective and targeted therapeutics. Furthermore, incorporating spirocycles can improve a drug candidate's physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, and lipophilicity. bldpharm.comresearchgate.net These improvements can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles, increasing the likelihood of a compound's success in clinical development. tandfonline.com A wide range of spirocyclic compounds have demonstrated diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.comresearchgate.netontosight.airesearchgate.net
From the perspective of organic synthesis, spirocycles present both a challenge and an opportunity. The construction of the spirocyclic core often requires innovative synthetic strategies and methodologies. soton.ac.uk The unique conformational constraints of spiro systems can be exploited to control stereochemistry in subsequent reactions, making them valuable intermediates in the synthesis of complex natural products and other target molecules. soton.ac.uk The development of new methods for the stereoselective synthesis of spirocycles remains an active area of research. soton.ac.uk
Unique Structural Features and Conformational Aspects of the Spiro[4.5]decane Core
The spiro[4.5]decane core is defined by a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring through a single quaternary carbon atom. ontosight.ai This spirocyclic structure imparts a distinct three-dimensional geometry and conformational behavior. The two rings are perpendicular to each other, creating a rigid framework that influences the spatial arrangement of substituents.
The conformational analysis of the spiro[4.5]decane system is complex due to the interplay of the two rings. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. However, the presence of the fused cyclopentane ring can introduce additional strain and influence the conformational equilibrium. The cyclopentane ring itself is not planar and undergoes pseudorotation, a rapid interconversion between various envelope and twist conformations.
The substitution pattern on the spiro[4.5]decane core significantly impacts its conformational preferences. Substituents on the cyclohexane ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable due to reduced steric interactions. cdnsciencepub.com The relative stability of these conformers can be influenced by solvent effects and intramolecular interactions. cdnsciencepub.com The spiro[4.5]decane framework has been a subject of theoretical and experimental studies to understand these conformational equilibria. cdnsciencepub.comcdnsciencepub.com
Historical Context and Evolution of Research on Spiro[4.5]decanone Systems
Research into spirocyclic compounds, including the spiro[4.5]decane framework, has a history that dates back to early explorations of natural products. rsc.org One of the earliest recognized natural products with a spiro[4.5]decane core was β-vetivone, isolated from vetiver oil in 1939. rsc.org However, its correct spirocyclic structure was not confirmed until its total synthesis in 1968. rsc.org The acorane family of sesquiterpenes, which also feature a spiro[4.5]core, were another group of natural products that spurred interest in this structural motif. rsc.org
Early synthetic efforts towards spiro[4.5]decanone systems often relied on classical reactions like intramolecular aldol (B89426) cyclizations and acid-catalyzed ring-opening of cyclopropanes. rsc.org For instance, the synthesis of (±)-acorone in 1977 utilized an intramolecular base-catalyzed aldol cyclization. rsc.org An acid-catalyzed ring-opening of a cyclopropane (B1198618) was a key step in the synthesis of (−)-acorenone B in 1976. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.5]decan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGDMKSLPPMIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCC2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302871 | |
| Record name | Spiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13388-94-8 | |
| Record name | Spiro[4.5]decan-6-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro 4.5 Decan 6 One and Its Derivatives
Strategic Approaches to Spirocyclic Ketone Formation
The construction of the spiro[4.5]decane scaffold, particularly with a ketone functionality, relies on a variety of strategic synthetic disconnections. These approaches are designed to efficiently assemble the two interconnected rings around a central spiro-carbon.
Cyclization Reactions for Spiro[4.5]decane Scaffold Construction
Cyclization reactions are a cornerstone in the synthesis of spiro[4.5]decane systems. These reactions typically involve the formation of one of the rings by intramolecularly connecting two ends of a suitable precursor. A common strategy involves the dialkylation of an activated carbon center using a dihalide. smolecule.com For instance, the synthesis of 1,8-diazaspiro[4.5]decane has been achieved through a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions. nih.gov Another notable method is the copper(I) halide-catalyzed decomposition of phenolic α-diazoketones, which yields spiro[4.5]deca-6,9-diene-2,8-diones in high yields. rsc.org This approach effectively creates the spirocyclic carbon framework through an intramolecular cyclization process. rsc.org Furthermore, the cyclization of precursors like dioxane derivatives and carbonyl compounds, often under acidic or basic conditions, is a viable route to related structures such as 1,4-dioxaspiro[4.5]decan-6-one. evitachem.com
Ring-Closing Reactions
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various spirocyclic systems. For example, the synthesis of 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems has been successfully accomplished using RCM as the key step. nih.gov This methodology is also applicable to the construction of the spiro[4.5]decane core. Catalysts are often employed to facilitate these ring-closing reactions, promoting the efficient formation of the spirocyclic structure. evitachem.com
Intramolecular Cycloadditions and Rearrangements
Intramolecular cycloadditions and rearrangement reactions provide elegant pathways to the spiro[4.5]decane skeleton. The intramolecular Schmidt reaction of ketones and alkyl azides has been utilized to synthesize 2-amino-spiro[4.5]decan-6-ones. mdpi.comresearchgate.net This reaction exemplifies a rearrangement that constructs the desired spirocyclic framework. mdpi.com Additionally, a novel synthesis of the spiro[4.5]decane carbon framework has been developed through the intramolecular cyclization of phenolic α-diazoketones. rsc.org Rearrangement reactions, such as the pinacol-pinacolone rearrangement, are also employed in the preparation of spiro[4.5]decanes. wikipedia.org Furthermore, a facile one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons has been developed by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration. acs.org
Specific Reaction Pathways and Catalytic Systems
Beyond general strategies, specific reaction types and the catalytic systems that enable them are crucial for the efficient and selective synthesis of this compound derivatives.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions are a prominent method for constructing the five-membered ring of the spiro[4.5]decane system. These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring.
A significant advancement in the synthesis of spiro[4.5]decane derivatives involves the synergistic use of photocatalysis and organocatalysis. mdpi.comresearchgate.net This dual catalytic approach has been successfully applied to the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decan-6-ones. mdpi.comresearchgate.netmdpi.com
In a notable study, 2-methylene-tetrahydronaphthalene-1-ones and N-cyclopropylanilines were used as starting materials. mdpi.comresearchgate.net The reaction integrates photocatalysis with catalysis by an organic phosphoric acid. mdpi.comresearchgate.net This method is advantageous due to its mild, metal-free, and photocatalyst-free (referring to an external photocatalyst) reaction conditions. mdpi.comresearchgate.net It achieves high diastereoselectivity, with ratios up to 99:1, and proceeds with 100% atom economy, aligning with the principles of green chemistry. mdpi.comresearchgate.net The proposed mechanism suggests that the reaction is initiated by the interaction of the N-cyclopropylaniline with the chiral phosphoric acid. researchgate.net
This cooperative catalysis strategy has proven effective for a range of substrates, including those with different sized alkane rings and substitutions on the aniline (B41778) ring. mdpi.comresearchgate.net The reaction typically proceeds in a solvent like dichloromethane (B109758) (DCM) under irradiation with blue LEDs at room temperature. researchgate.net
| Entry | Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Diastereoselectivity (dr) |
| 1 | 2-Methylene-1,2,3,4-tetrahydronaphtalen-1-one | N-cyclopropylaniline | BINOL-derived phosphoric acid | DCM | Blue LEDs, rt, 24h | 2-Amino-spiro[4.5]decan-6-one derivative | up to 88 | up to 99:1 |
This synergistic approach represents a powerful and environmentally conscious method for accessing highly functionalized and stereochemically rich spiro[4.5]decane structures. mdpi.comresearchgate.net
Metal-Catalyzed Cycloadditions (e.g., Palladium Catalysis)
Metal-catalyzed cycloadditions represent a powerful tool for the stereoselective synthesis of complex cyclic systems. Palladium catalysis, in particular, has been effectively employed in the construction of spiro[4.5]decane skeletons.
In 2015, Takayuki Doi's research group reported an asymmetric synthesis of spiro[4.5]-1-one compounds utilizing a palladium catalyst. mdpi.comresearchgate.net Later, in 2020, the research teams of Fan and Zhao developed a palladium-catalyzed method for synthesizing highly functionalized chiral spirocyclopentyl p-dienones. mdpi.comresearchgate.net These methods highlight the utility of palladium in facilitating the formation of the spirocyclic core with high levels of stereocontrol.
A notable example is the palladium-catalyzed [4+1] spiroannulation, which proceeds through a C(sp³)–H activation and naphthol dearomatization sequence. researchgate.net This domino reaction involves the coupling of two aryl halides, initiated by cyclometallation-facilitated C(sp³)–H activation, followed by biaryl cross-coupling and dearomatization of a naphthol moiety. researchgate.net This approach allows for the rapid assembly of novel spirocyclic molecules with good yields and broad functional group compatibility. researchgate.net
Transition metal-catalyzed intramolecular Friedel–Crafts-type reactions of phenol (B47542) derivatives have also proven effective. Intramolecular ipso-Friedel–Crafts allylic alkylation of phenols, catalyzed by palladium, yields various spiro[4.5]cyclohexadienone derivatives. researchgate.net This reaction has been extended to the asymmetric synthesis of dihydrophenanthrene derivatives. researchgate.net Furthermore, a gold-catalyzed intramolecular ipso-Friedel–Crafts alkenylation of phenols with terminal alkynes provides another route to these spirocyclic systems. researchgate.net
| Catalyst/Reagent | Reaction Type | Key Features |
| Palladium complexes | Asymmetric synthesis | Forms spiro[4.5]-1-one compounds. mdpi.comresearchgate.net |
| Palladium complexes | [4+1] Spiroannulation | Involves C(sp³)–H activation and dearomatization. researchgate.net |
| Palladium complexes | Intramolecular ipso-Friedel–Crafts | Synthesizes spiro[4.5]cyclohexadienone derivatives. researchgate.net |
| Gold complexes | Intramolecular ipso-Friedel–Crafts | Utilizes terminal alkynes for alkenylation. researchgate.net |
Intramolecular Schmidt Reaction of Ketones and Alkyl Azides
The intramolecular Schmidt reaction offers a direct route to nitrogen-containing heterocyclic compounds, including derivatives of this compound. This reaction typically involves the acid-promoted reaction of a ketone with an alkyl azide (B81097) tethered to the molecule.
In 2001, the research group of Jeffrey Aubé demonstrated the use of the intramolecular Schmidt reaction to synthesize 2-amino-spiro[4.5]decan-6-ones from ketones and alkyl azides. mdpi.comresearchgate.net The reaction proceeds through the formation of an azide, which upon protonation, generates an aminodiazonium ion. chimia.ch A subsequent 1,2-alkyl shift from carbon to nitrogen with expulsion of dinitrogen gas leads to the ring-expanded lactam product. chimia.chwikipedia.org
While the intramolecular Schmidt reaction of ketones most commonly yields fused lactams, specific substitution patterns can favor the formation of bridged ring systems. nih.gov However, these reactions often produce mixtures of bridged and fused products. nih.gov A significant advancement involves the use of ketals instead of ketones. The reaction of ketals with alkyl azides, promoted by a Lewis or protic acid, reliably produces bridged orthoamides in high yields. nih.gov This method provides a systematic way to study these unique orthoamide structures, which are analogs of the tetrahedral intermediates in amide addition reactions. nih.gov
Acid-Catalyzed and Metal-Catalyzed Spiro[4.5]decane Synthesis
Acid- and metal-catalyzed reactions are fundamental strategies for the synthesis of the spiro[4.5]decane framework. mdpi.com These methods often involve cyclization or rearrangement processes that are promoted by the presence of an acid or a metal catalyst.
For instance, the synthesis of functionalized spiro[4.5]decanes can be initiated by an acid-catalyzed cyclization of a hydroxyketone to form a bicyclic dihydropyran, which can then undergo further transformations. thieme-connect.com Iron(III) complexes, in the presence of a bipyridine ligand, have been used to catalyze the trifluoromethylation of unactivated alkenes in tandem with a phenol dearomatizing spirocyclization, yielding CF₃-substituted spiro[4.5]decanes. researchgate.net
Lewis acids such as InCl₃, (NHC)GaX₃/AgSbF₆, Fe(III) complexes, Pd(OAc)₂, and Hg(OTf)₂ have been employed to catalyze the intramolecular cyclization of appropriately substituted malonates to form dihydronaphthalene derivatives, which can serve as precursors to spiro[4.5]decane systems. researchgate.net
Aldol (B89426) Condensation Reactions for Spirocycle Formation
The aldol condensation is a classic carbon-carbon bond-forming reaction that has been effectively applied to the synthesis of spirocycles. iitk.ac.in This reaction involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. lumenlearning.commasterorganicchemistry.com
An intramolecular aldol condensation, or aldol cyclization, is particularly useful for forming five- or six-membered rings. pressbooks.pub In this approach, a molecule containing two carbonyl groups in appropriate positions can cyclize to form a spirocyclic system. For example, the aldol condensation of a 1,5-diketone has been utilized as a key step in the synthesis of α-acoradiene, forming the spiro[4.5]decane core. rsc.org Similarly, the synthesis of acorenone B has been achieved using a base-catalyzed aldol reaction to construct the spirocycle in high yield. rsc.org
Crossed-aldol reactions, where two different carbonyl compounds are used, can also be employed. The Claisen-Schmidt reaction, the condensation of a ketone with an aryl aldehyde, is a well-known example that can be adapted for spirocycle synthesis. lumenlearning.com
| Reaction Type | Key Features | Example Application |
| Intramolecular Aldol Condensation | Forms 5- or 6-membered rings from dicarbonyl compounds. pressbooks.pub | Synthesis of α-acoradiene. rsc.org |
| Base-Catalyzed Aldol Reaction | High yield formation of the spirocycle. rsc.org | Synthesis of acorenone B. rsc.org |
Claisen Rearrangement Protocols for Spiro[4.5]decane Construction
The Claisen rearrangement, a powerful researchgate.netresearchgate.net-sigmatropic rearrangement, provides a stereoselective method for constructing functionalized spiro[4.5]decane frameworks. thieme-connect.com This reaction typically involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl ether.
A highly stereoselective synthesis of functionalized spiro[4.5]decanes has been achieved through the Claisen rearrangement of 4-substituted bicyclic dihydropyrans. thieme-connect.com These dihydropyran precursors are readily prepared from hydroxyketones via acid-catalyzed cyclization. thieme-connect.com The rearrangement of these bicyclic systems can lead to multi-functionalized spiro[4.5]decanes with excellent stereoselectivity, making it a valuable tool for the synthesis of natural products like vetivane sesquiterpenes. researchgate.net
The protocol has been successfully applied to the synthesis of trans-substituted spiro[4.5]decanes from 2-[(Z)-alkenyl]dihydropyran systems. researchgate.netthieme-connect.com This method is particularly useful for accessing a potentially valuable class of spirocyclic terpenes and alkaloids. researchgate.net The combination of a Claisen rearrangement with a ring-closing metathesis reaction has been used in the formal total synthesis of acorone (B159258) and isoacorones. epa.gov
Olefin Metathesis Reactions in Spiro[4.5]decane Synthesis
Olefin metathesis, a Nobel Prize-winning reaction, has become an indispensable tool in organic synthesis for the formation of carbon-carbon double bonds. mdpi.com Ring-closing metathesis (RCM) is particularly well-suited for the construction of cyclic and spirocyclic systems. nih.govsigmaaldrich.com
The synthesis of the spiro[4.5]decane ring system has been achieved using RCM as a key step. For example, the spirocyclic sesquiterpene (−)-gleenol was prepared in five steps where the final spiro-ring system was constructed via an olefin metathesis reaction. researchgate.net This strategy often involves the creation of a diene precursor that can then undergo RCM to form the spirocyclic core.
Commonly used catalysts for these transformations include Grubbs' first and second-generation catalysts, as well as Hoveyda-Grubbs catalysts. researchgate.net The choice of catalyst can be crucial for achieving high yields and selectivity, especially with sterically demanding substrates. sigmaaldrich.com
Acid-Mediated Grob-Type Fragmentation Reactions
Grob-type fragmentation reactions provide a unique method for the synthesis of cyclic and spirocyclic compounds through the cleavage of carbon-carbon bonds. These reactions are typically initiated by an acid or a base.
An acid-mediated Grob-type fragmentation has been utilized to convert α-spiro tetrahydrofuran (B95107) norbornyl monoketones into 1-oxathis compound derivatives. researchgate.net This transformation is facilitated by treatment with p-toluenesulfonic acid. researchgate.net The mechanism of such fragmentations can be complex, sometimes proceeding through a stepwise process involving a carbocationic intermediate, especially when induced by Brønsted acids or certain Lewis acids. acs.org In some cases, the fragmentation can be part of a cascade reaction, such as a sequence involving an aldol condensation, hemiacetalization, and then a Grob-type fragmentation to yield the spirocyclic intermediate. rsc.org
Photocatalytic Radical Dearomative Cyclization
A highly efficient method for synthesizing spiro[4.5]deca-1,7,9-trien-6-ones involves a visible-light-induced photoredox-catalyzed ortho-dearomative cyclization. researchgate.net This reaction occurs between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate. researchgate.net In a notable example, using 1 mol % of fac-Ir(ppy)3 as a photocatalyst, a variety of these spiro compounds were produced in moderate to excellent yields under mild conditions. researchgate.net A larger scale reaction (3 mmol) with a reduced catalyst loading of 0.1 mol % still proceeded smoothly, yielding the desired product in 84% yield. researchgate.net
Another approach utilizes visible-light-driven regioselective dearomative cyclization between 2-benzyl-2-bromomalonate and alkynes to form spiro[4.5]decanes. researchgate.net This 5-exo-dig radical dearomative cyclization proceeds in the presence of water and is notable for being oxidant-free, providing the spiro[4.5]decanes in moderate to good yields. researchgate.net
Furthermore, a dearomative annulation cascade can be achieved through the photoredox-mediated C–O bond activation of aromatic carboxylic acids. This method can produce two different types of spirocyclic frameworks. d-nb.info For instance, acyl radicals, generated from benzoic acids and triphenylphosphine (B44618) under photocatalysis, can undergo a direct intramolecular 6-exo-trig cyclization to yield complex spiro-chromanones. d-nb.info
An electrochemical approach has also been developed for the synthesis of spiro[4.5]trienones. nih.gov This method relies on a radical-initiated dearomative spirocyclization of alkynes with diselenides. nih.gov The reaction is performed in an undivided cell under mild, metal-free, and oxidant-free conditions, producing a variety of selenated spiro[4.5]trienones in moderate-to-good yields. nih.gov
| Reactants | Catalyst/Conditions | Product | Yield |
| Alkynes and 2-bromo-2-(2-methoxybenzyl)malonate | 1 mol % fac-Ir(ppy)3, visible light | Spiro[4.5]deca-1,7,9-trien-6-ones | Moderate to excellent |
| 2-Benzyl-2-bromomalonate and alkynes | H2O, visible light | Spiro[4.5]decanes | Moderate to good |
| Aromatic carboxylic acids | Triphenylphosphine, photocatalysis | Spiro-chromanones | Not specified |
| Alkynes and diselenides | Electrochemical, metal-free, oxidant-free | Selenation spiro[4.5]trienones | Moderate to good |
Thermal Rearrangement-Based Spiro-Annulation
A notable method for creating the spiro[4.5]decane framework is through the thermal rearrangement of enol silyl (B83357) ethers derived from 2-(cyclopropylmethylene)cycloalkanones. cdnsciencepub.com This synthetic sequence is based on a thermal vinylcyclopropane (B126155) to cyclopentene (B43876) rearrangement. cdnsciencepub.com For example, the hydrogenation of a specific dienone intermediate using 10% Pd-C in methanol (B129727) at room temperature and atmospheric pressure yields this compound. cdnsciencepub.com
Lewis acid-promoted epoxide-opening ipso-cyclization of aryl epoxides can produce spiro[4.5]decadienone intermediates. researchgate.net These intermediates can then undergo thermal activation, leading to a rearomative molecular reorganization to form a benzoxepane core. researchgate.net This sequence is characterized by high yields and excellent diastereoselectivity. researchgate.net
A gold(I)-catalyzed Claisen-type rearrangement of cyclic 8-aryl-2,7-enyn-1-ols provides an efficient route to spiro[4.5]decane skeletons. acs.org For instance, treating 8-arylcyclohex-2-en-7-yn-1-ol with a catalytic amount of Ph3PAuCl/AgOTf in dichloromethane at room temperature for a short duration produces phenyl(spiro[4.5]dec-6-en-1-yl)methanone in high yield as a mixture of diastereomers. acs.org
The Claisen rearrangement of 2-[(Z)-alkenyl]dihydropyran systems can also yield spiro[4.5]decanes in a trans configuration, which is a useful protocol for synthesizing trans-substituted spiro[4.5]decane terpenes and alkaloids. researchgate.net
| Starting Material | Key Reaction | Product |
| 2-(Cyclopropylmethylene)cycloalkanone enol silyl ether | Thermal vinylcyclopropane-cyclopentene rearrangement | This compound |
| Aryl epoxide | Lewis acid-promoted epoxide-opening ipso-cyclization, then thermal rearrangement | Benzoxepane core via spiro[4.5]decadienone |
| Cyclic 8-aryl-2,7-enyn-1-ol | Gold(I)-catalyzed Claisen-type rearrangement | Phenyl(spiro[4.5]dec-6-en-1-yl)methanone |
| 2-[(Z)-alkenyl]dihydropyran | Claisen rearrangement | trans-Spiro[4.5]decane |
Oxidative Cleavage Methods for Spiro[4.5]decane Generation
The oxidative cleavage of a carbon-carbon double bond is a viable method for generating spiro[4.5]decane structures. google.com This can be achieved using conventional methods for splitting double bonds. google.com One specific example involves the ozonolytic cleavage of a tricyclic alcohol intermediate, followed by an oxidative workup with hydrogen peroxide in aqueous glacial acetic acid to afford a spirohydroxy acid, which can be further converted to spiro-ketones. semanticscholar.org
Another approach involves the oxidation of a mixture of 6,10-trans-dimethyl-(5rC1)-spiro[4.5]dec-6-ene and 6-methylene-10-trans-methyl-(5rC1)-spiro[4.5]decane using tert-butyl-chromate in methylene (B1212753) chloride. This process yields the corresponding spiro[4.5]decanone derivative. google.com
| Precursor | Reagents | Product |
| Tricyclic alcohol | 1. Ozonolysis; 2. H2O2, glacial acetic acid | Spirohydroxy acid |
| 6,10-trans-dimethyl-(5rC1)-spiro[4.5]dec-6-ene and 6-methylene-10-trans-methyl-(5rC1)-spiro[4.5]decane | tert-Butyl-chromate, methylene chloride | Spiro[4.5]decanone derivative |
Bucherer–Berg Reaction and Ullmann Couplings in Azaspiroundecanedione Synthesis
The Bucherer–Bergs reaction is a multicomponent reaction that converts carbonyl compounds into hydantoins. wikipedia.orgnih.gov This reaction typically involves heating a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. nih.govthieme-connect.de For the synthesis of azaspiro[4.5]decane derivatives, piperidone can undergo a Bucherer–Bergs reaction to form a spirohydantoin. researchgate.net
This initial product can then be subjected to consecutive Ullmann couplings. researchgate.net The Ullmann reaction is a copper-catalyzed cross-coupling reaction. In this context, it is used to introduce aryl substituents onto the hydantoin (B18101) nitrogen atoms. researchgate.net For example, a spirohydantoin can be coupled with 4-iodobiphenyl (B74954) and subsequently with 2-iodopyrimidine (B1354134) using copper(I) iodide as a catalyst to yield a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative. researchgate.net
| Starting Material | Reaction | Intermediate/Product | Reagents |
| Piperidone | Bucherer–Bergs Reaction | Spirohydantoin | KCN, (NH4)2CO3 |
| Spirohydantoin | Ullmann Coupling | N-arylated spirohydantoin | 4-iodobiphenyl, CuI, K2CO3 |
| N-arylated spirohydantoin | Ullmann Coupling | 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative | 2-iodopyrimidine, CuI, Cs2CO3 |
Reductive Amination for Functionalized Spiro[4.5]decanones
Reductive amination is a key method for converting carbonyl compounds into amines. organic-chemistry.orgrsc.org In the context of spiro[4.5]decanones, this reaction can be used to introduce amine functionalities. For instance, a 1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo reductive amination with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield functionalized spiro[4.5]decanone derivatives. researchgate.net This method is versatile and allows for the introduction of various substituents depending on the aldehyde used. researchgate.net
Decaborane (B10H14) in methanol has been identified as an efficient system for the reductive amination of aldehydes and ketones at room temperature. organic-chemistry.org This method is compatible with a range of functional groups. organic-chemistry.org
| Carbonyl Compound | Amine | Reducing Agent | Product |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | RCHO | NaBH(OAc)3 | Functionalized spiro[4.5]decanone |
| Aldehydes/Ketones | Various amines | Decaborane (B10H14) | Corresponding amines |
Chemo- and Diastereoselective Michael-Michael-Acetalization Cascade
A novel and efficient synthesis of spiro-indandione skeletons fused to a spiro[4.5]decane core has been developed through an organobase-catalyzed Michael-Michael-acetalization cascade. acs.orgnih.gov This protocol is noted for its simplicity, good yields, and excellent diastereocontrol. nih.gov The reaction demonstrates high chemoselectivity, and the role of steric factors in the final acetalization step has been evaluated. acs.orgnih.gov
FeCl3·6H2O-Catalyzed Spiroannulation/Hydride Transfer
A diastereoselective synthesis of 2-arylmethylene-6-hydroxyspiro[4.5]deca-7-ones can be achieved through a tandem reaction catalyzed by iron(III) chloride hexahydrate (FeCl3·6H2O). nih.gov The process starts with 6-(5-arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols. nih.gov In the presence of the catalyst, the pendant acetylene (B1199291) attacks the iron-activated oxirane, forming a vinylic carbocation. nih.gov A subsequent hydride transfer from the carbinol carbon to this newly formed cationic center results in the desired spiro[4.5]decanone product with excellent stereoselectivity and in good yields. nih.govresearchgate.net This method has also been applied to the stereoselective construction of spirooxindole tetrahydroquinolines via a similar tandem 1,5-hydride transfer/ring closure. nih.gov
| Starting Material | Catalyst | Key Steps | Product |
| 6-(5-Arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols | FeCl3·6H2O | Spiroannulation / Hydride Transfer | 2-Arylmethylene-6-hydroxyspiro[4.5]deca-7-ones |
Rh(I)-Catalyzed Dimerization for Spiro[4.5]decane Ring Systems
A significant advancement in the construction of spiro[4.5]decane skeletons is the rhodium(I)-catalyzed dimerization of ene-vinylidenecyclopropanes. nih.govrsc.org This methodology provides an efficient pathway to a variety of products incorporating the spiro[4.5]decane framework. nih.gov The reaction is noted for its operational simplicity, use of mild reaction conditions, and tolerance of a wide range of functional groups. nih.govrsc.org
The process smoothly converts ene-vinylidenecyclopropanes into the desired spirocyclic products in moderate to good yields. nih.gov Mechanistic investigations, which have been supported by Density Functional Theory (DFT) calculations, propose a complex catalytic cycle. nih.govrsc.org This cycle is described as a counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) pathway. nih.govrsc.org A key feature of this proposed mechanism is the identification of a pentavalent spiro-rhodium intermediate. nih.govrsc.org The reaction sequence involves tandem steps of oxidative cyclometallation, reductive elimination, selective oxidative addition, and further reductive eliminations. nih.gov
The utility of this synthetic protocol has been demonstrated on a half-gram scale, and the resulting spiro[4.5]decane products can be further modified into other synthetically valuable compounds. nih.gov
Table 1: Key Features of Rh(I)-Catalyzed Dimerization
| Feature | Description | Source |
| Catalyst | Rh(I) complex | nih.govrsc.org |
| Reactants | Ene-vinylidenecyclopropanes | nih.govrsc.org |
| Products | Compounds containing spiro[4.5]decane skeletons | nih.govrsc.org |
| Conditions | Mild reaction conditions | nih.govrsc.org |
| Advantages | Simple operation, good functional group tolerance, moderate to good yields | nih.govrsc.org |
| Proposed Mechanism | Counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle | nih.gov |
Principles of Green Chemistry in Spiro[4.5]decanone Synthesis
The principles of green and sustainable chemistry are increasingly influencing the development of synthetic routes to spiro[4.5]decanone and its derivatives. researchgate.net These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.
One notable green method involves a synergistic approach combining photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method is advantageous as it operates under mild conditions and is free of both photocatalysts and metal catalysts. mdpi.com A key green feature is its 100% atom conversion of the substrates. mdpi.com
Another green chemistry strategy is the use of microwave-assisted synthesis. smolecule.com For instance, the base-catalyzed reaction of aromatic aldehydes with 1,4-dioxo-spiro[4.5]decan-8-one in water can be accelerated by microwave irradiation, leading to high yields and significantly reduced reaction times. smolecule.com
The use of recyclable catalysts and environmentally benign solvents is another cornerstone of green synthesis in this area. A method for synthesizing 1,4-dioxo spiro[4.5]decan-8-one employs a weak acid cation exchange resin as a catalyst in an aqueous solution, completely avoiding the use of organic solvents. google.com The resin catalyst is easily separated and can be reused multiple times, which simplifies post-reaction treatment and prevents the environmental pollution associated with liquid acid catalysts. google.com This particular process achieves a selectivity of 75% and a one-time yield of 65%. google.com
Furthermore, transition-metal-free conditions have been developed for the synthesis of spiro-fused 4,5-dihydro-1H-imidazol-5-ones from aryl amidines and cyclic ketones. rsc.org This base-promoted approach provides an efficient route to these nitrogen-containing spiroheterocycles using readily available starting materials. rsc.org
Table 2: Comparison of Green Synthetic Methods for Spiro[4.5]decanone Derivatives
| Method | Key Green Chemistry Principles | Advantages | Source |
| Synergistic Photocatalysis and Organocatalysis | Metal-catalyst-free, 100% atom economy, mild conditions. | High diastereoselectivity, avoids heavy metals. | mdpi.com |
| Microwave-Assisted Synthesis | Use of water as solvent, energy efficiency. | High yields, reduced reaction times. | smolecule.com |
| Weak Acid Cation Exchange Resin Catalysis | Recyclable catalyst, use of water as solvent, no organic solvents. | Easy separation and recovery of catalyst, convenient post-treatment, environmentally friendly. | google.com |
| Transition-Metal-Free Synthesis | Avoids transition metals, uses readily available materials. | Good to high yields for spiro-fused heterocycles. | rsc.org |
Stereochemical Aspects and Control in Spiro 4.5 Decanone Chemistry
Diastereoselective Synthesis of Spiro[4.5]decanone Derivatives
Achieving high diastereoselectivity is a critical goal in the synthesis of spiro[4.5]decanone derivatives, as it allows for the preferential formation of one diastereomer over others. A notable example is the synergistic use of photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decan-6-ones. mdpi.comresearchgate.net This method has demonstrated excellent diastereoselectivity, with diastereomeric ratios (d.r.) reaching up to 99:1. mdpi.com The reaction proceeds under mild, metal-free conditions, highlighting its green chemistry advantages. researchgate.net
Another powerful strategy for diastereoselective construction of the spiro[4.5]decane skeleton is the SmI2-promoted ketyl radical mediated tandem cyclization. nih.gov This method has proven effective in creating highly functionalized spiro[4.5]decanes with a high degree of stereocontrol. nih.gov The Claisen rearrangement of functionalized bicyclic dihydropyrans also offers a highly stereoselective route to spiro[4.5]decanes, yielding a single diastereomer in many cases. researchgate.net
Table 1: Diastereoselective Synthesis Methods for Spiro[4.5]decanone Derivatives
| Method | Key Features | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| [3+2] Cycloaddition (Photocatalysis/Organocatalysis) | Mild, metal-free conditions, green chemistry | Up to 99:1 | mdpi.comresearchgate.net |
| SmI2-promoted Ketyl Radical Cyclization | Tandem cyclization, high stereocontrol | Highly stereoselective | nih.gov |
| Claisen Rearrangement | Highly stereoselective, single diastereomer formation | Excellent | researchgate.net |
Enantioselective Methodologies for Spiro[4.5]decane Systems
The synthesis of single enantiomers of spiro[4.5]decane derivatives is crucial for applications in medicinal chemistry and materials science. nih.gov The development of enantioselective methodologies has been a significant focus of research. researchgate.netrsc.org Organocatalysis has emerged as a powerful tool in this area, greatly increasing the number of available asymmetric methods. researchgate.net
For instance, quinine-catalyzed Michael-Henry cascade reactions have been successfully employed to create spiro[4.5]decanes with up to 98% enantiomeric excess (ee). Reductions of spiro[4.5]decane-1,4-dione derivatives using baker's yeast have also shown very high enantioselectivity. researchgate.net Palladium-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds has been reported, offering another route to chiral spirocycles. mdpi.com
Influence of Spiro Configuration on Molecular Geometry and Reactivity
The spirocyclic nature of spiro[4.5]decan-6-one imparts a rigid and three-dimensional geometry to the molecule. mdpi.comresearchgate.net This distinct structure significantly influences its physical and chemical properties. cymitquimica.com The spiro atom, a quaternary carbon, creates a unique steric environment that can direct the approach of reagents in chemical reactions, thereby influencing reactivity and stereochemical outcomes. smolecule.com
Stereochemical Elucidation of Spiro[4.5]decane Derivatives
Determining the absolute and relative stereochemistry of spiro[4.5]decane derivatives is a critical aspect of their characterization. A variety of spectroscopic and analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a fundamental tool for determining the relative stereochemistry by analyzing chemical shifts and coupling constants. researchgate.net
X-ray crystallography provides unambiguous determination of the absolute stereochemistry of crystalline derivatives. nih.gov Enantioselective gas chromatography is another valuable technique used to separate and identify different stereoisomers, particularly in the analysis of insect-derived spiroacetals with the 1,6-dioxaspiro[4.5]decane system. uq.edu.au
Table 2: Techniques for Stereochemical Elucidation
| Technique | Information Provided | Reference |
|---|---|---|
| NMR Spectroscopy (1H, 13C) | Relative stereochemistry, conformational analysis | researchgate.net |
| X-ray Crystallography | Absolute stereochemistry | nih.gov |
| Enantioselective Gas Chromatography | Separation and identification of stereoisomers | uq.edu.au |
Control of Stereochemistry in Multi-step Syntheses
Controlling stereochemistry throughout a multi-step synthesis is essential for accessing complex, stereochemically defined spiro[4.5]decane targets. researchgate.net This often involves a carefully planned sequence of stereoselective reactions. For example, the synthesis of complex spirocyclic molecules may involve ring-closing metathesis (RCM) as a key step to construct the spiro framework. ontosight.ai
The choice of starting materials and reagents at each step is critical for maintaining stereochemical integrity. Chiral auxiliaries and catalysts are often employed to induce stereoselectivity in key bond-forming reactions. beilstein-journals.org For instance, the use of chiral N-tert-butanesulfinyl imines has been instrumental in the asymmetric synthesis of nitrogen-containing spirocycles. beilstein-journals.org The development of methods that allow for the stereoselective introduction of functional groups at various positions on the spiro[4.5]decane core is an ongoing area of research.
Reactivity and Reaction Mechanisms of Spiro 4.5 Decan 6 One Systems
Mechanisms of Nucleophilic Attack at the Carbonyl Carbon of Spiro[4.5]decan-6-one
The carbonyl group in this compound is a primary site for nucleophilic attack. The general mechanism involves the approach of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This process causes the carbon to rehybridize from sp² to sp³. libretexts.org Unlike substitution reactions, aldehydes and ketones lack a leaving group; instead, the pi electrons of the carbonyl are pushed to the oxygen atom, forming an alkoxide intermediate which is subsequently protonated. libretexts.org
The stereochemistry of this attack is crucial. Due to the trigonal planar geometry of the carbonyl group, a nucleophile can attack from either face of the molecule. If the substituents on the spirocyclic system are not equivalent, this can lead to the formation of a new chiral center, often resulting in a racemic mixture of enantiomers. libretexts.org
The reactivity of the carbonyl can be influenced by the presence of other functional groups. For instance, in 2,8-dioxathis compound, the presence of electron-withdrawing groups enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. evitachem.com
The thiol group in derivatives like spiro[4.5]decane-1-thiol also demonstrates significant nucleophilic reactivity. The sulfur atom can readily participate in nucleophilic substitution reactions with various electrophiles. smolecule.com
Mechanistic Investigations of Cycloaddition Reactions in Spiro[4.5]decane Formation
Cycloaddition reactions are a powerful tool for the synthesis of spiro[4.5]decane frameworks. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. nih.gov This reaction involves the formation of a cyclohexene (B86901) ring from a 1,3-diene and an electron-deficient alkene through a single pericyclic transition state. nih.gov The stereochemistry of the resulting spirocycle is dictated by the suprafacial or antarafacial approach of the reacting species. youtube.com
A study on the synthesis of 2-amino-spiro[4.5]decane-6-ones utilized a [3+2] cycloaddition of cyclopropylamines with olefins, mediated by synergistic photocatalysis and organocatalysis. mdpi.com The proposed mechanism begins with the formation of a hydrogen-bonded complex, which upon photoirradiation, undergoes single-electron oxidation to generate a radical intermediate. This is followed by an intramolecular radical addition to form a five-membered ring. mdpi.com
Density functional theory (DFT) studies have been employed to investigate the mechanism of [3+2] cycloaddition reactions for synthesizing spirooxindole pyrrolidine/piperidine (B6355638) fused chromene aldehyde derivatives. rsc.org These studies help determine the regio- and stereoselectivity of the products by analyzing the transition states. rsc.org Natural bond orbital (NBO) analysis can further confirm whether the reaction proceeds through a radical mechanism. rsc.org
Radical Generation and Cyclization Pathways in Spiro[4.5]decane Synthesis
Radical cyclization offers a versatile approach to constructing the spiro[4.5]decane skeleton. These reactions often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.
One method involves the visible-light-induced radical ortho-dearomative cyclization of diethyl 2-bromo-2-(2-methoxybenzyl)malonate and alkynes to afford spiro[4.5]deca-1,7,9-trien-6-ones. acs.orgresearchgate.net The reaction is initiated by a photocatalyst, such as fac-Ir(ppy)₃, which facilitates the formation of a radical that then undergoes cyclization. acs.orgresearchgate.net
Samarium(II) iodide (SmI₂) is another reagent used to promote ketyl radical mediated tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene, leading to the stereoselective formation of spiro[4.5]decanes. nih.govacs.org The stereochemical outcome of the initial cyclization can be controlled by the choice of activators. nih.govacs.org
An electrochemical approach has also been developed for the oxidative dearomatization of anisole-based cyclopropyl (B3062369) alcohols to synthesize spiro[4.5]diketones. acs.org This metal- and oxidant-free method involves the anodic oxidation of the substrate to generate an alkoxyl radical, which then undergoes β-scission to form a β-keto carbon-centered radical. This radical subsequently undergoes intramolecular addition to the aromatic ring to form the spirocyclic product. acs.org
Ring-Opening Reactions of Spiro[4.5]decane Scaffolds
The spiro[4.5]decane scaffold can undergo ring-opening reactions under specific conditions, often catalyzed by acids. For instance, the treatment of spiroketals with Lewis or Brønsted acids can facilitate ring opening to produce ω-iodo enol ethers. acs.orgnih.gov The acid promoter likely encourages the initial cleavage of a C-O bond within the spiroketal structure. acs.org
A one-pot synthesis of 6-oxa-spiro[4.5]decane derivatives has been developed that involves the ring-opening of benzo[c]oxepines. nih.govresearchgate.net This method merges the ring-opening step with a formal 1,2-oxygen migration to construct the spirocyclic skeleton. nih.govresearchgate.net
In another example, α-spiro tetrahydrofuran (B95107) norbornyl monoketones, derived from norbornyl α-diketones, can be converted into 1-oxathis compound derivatives through an acid-mediated Grob-type fragmentation reaction using p-toluenesulfonic acid. researchgate.net
Hydrogenation Studies and Stereochemical Outcomes
Catalytic hydrogenation is a common method for the reduction of double bonds and carbonyl groups within the spiro[4.5]decane framework, often with significant stereochemical implications.
The hydrogenation of spiro[4.5]dec-1-en-6-one over palladium-on-carbon in methanol (B129727) yields this compound. cdnsciencepub.com Similarly, the catalytic hydrogenation of 6,10-cis-dimethyl-(5rC¹)-spiro[4.5]dec-6-en-2-one results in a mixture of cis and trans isomers of 6,10-dimethyl-(5rC¹)-spiro[4.5]decan-2-one. google.com
Asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones can be achieved via dynamic kinetic resolution using a chiral spiro ruthenium catalyst. This process can lead to the formation of chiral β-aryl cyclohexanols with high enantiomeric excess and diastereoselectivity. researchgate.net The stereochemical fidelity of such reactions is a critical consideration in scaling up the synthesis of these compounds.
Tautomerism in Spiro[4.5]decane-Related Heterocycles
Tautomerism, the interconversion of constitutional isomers, is an important consideration in heterocyclic systems related to spiro[4.5]decane. Keto-enol tautomerism is a common form, particularly in β-dicarbonyl compounds, where the equilibrium between the keto and enol forms can be influenced by the solvent and other conditions. mdpi.com
In the synthesis of spiro derivatives from β-dicarbonyl compounds, the reaction often proceeds through the enolate form, which acts as the nucleophile. mdpi.com
More complex tautomeric equilibria can exist in larger, more functionalized spirocyclic systems. For example, in a spiro compound containing isatin, 1,5-benzodiazepine, and 5-spirocyclohexyl-2,4-dithiohydantoin fragments, NMR studies have shown evidence of tautomeric conversion. mdpi.com The presence of multiple NH and C=S or C=O groups allows for different protonation states and isomeric forms to coexist in solution. mdpi.com
Derivatives of Spiro 4.5 Decan 6 One: Synthesis and Structural Diversity
Synthesis of 2-Amino-Spiro[4.5]decane-6-ones
The synthesis of 2-amino-spiro[4.5]decane-6-ones has been approached through various methodologies, with a significant focus on achieving high stereoselectivity and aligning with the principles of green chemistry.
A notable method involves a [3+2] cycloaddition reaction. mdpi.com This approach utilizes 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines as starting materials. mdpi.com Through the integration of photocatalysis and organic phosphoric acid catalysis, this method achieves the synthesis of 2-amino-spiro[4.5]decane-6-ones under mild, metal-free conditions. mdpi.comresearchgate.net A key advantage of this process is its 100% atom conversion, which is a hallmark of green chemistry. mdpi.com Furthermore, it demonstrates excellent diastereoselectivity, with ratios up to 99:1. mdpi.comresearchgate.net The reaction can yield up to 88% of the desired product. mdpi.com
Historically, the synthesis of spiro[4.5]decane frameworks often relied on acid or metal catalysis. mdpi.comresearchgate.net In 2001, an intramolecular Schmidt reaction of ketones and alkyl azides was employed to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net Later, in 2015, palladium-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds was reported. mdpi.comresearchgate.net More recent developments include a 2020 report on the palladium-catalyzed synthesis of highly functionalized chiral spirocyclopentyl p-dienones and a 2024 iron(II)-catalyzed synthesis of polyfunctionalized cyclopentylamines. mdpi.comresearchgate.net
The photocatalytic approach offers a greener alternative to these earlier methods. mdpi.com While a [3+2] cycloaddition for 2-amino-spiro[4.5]decane-6-ones was reported in 2022, it resulted in low diastereoselectivity. mdpi.comresearchgate.net The newer cooperative photocatalysis and organocatalysis method, using a BINOL-derived phosphoric acid as a catalyst, has successfully addressed this limitation, providing high yields and diastereoselectivity. mdpi.com This method is also adaptable for creating different spirocyclic compounds, such as [4.4] and [4.6] systems, by varying the alkane rings in the starting materials. researchgate.net
| Reaction Type | Catalyst/Reagents | Key Features | Yield | Diastereoselectivity |
| [3+2] Cycloaddition | Photocatalysis and Organic Phosphoric Acid | Mild conditions, metal-free, 100% atom conversion | Up to 88% | Up to 99:1 |
| Intramolecular Schmidt Reaction | Ketones and Alkyl Azides | - | - | - |
| Asymmetric Synthesis | Palladium Metals | - | - | - |
Oxaspiro[4.5]decane Derivatives
Oxaspiro[4.5]decane derivatives represent a significant class of spirocyclic compounds, with research focusing on their synthesis and structural characterization.
A one-pot synthetic method has been developed for the construction of 6-oxa-spiro[4.5]decane skeletons. nih.gov This method involves the ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration, resulting in the synthesis of over 30 different 6-oxa-spiro[4.5]decane derivatives. nih.gov
The synthesis of 1-oxaspiro[4.5]decan-6-ol derivatives presents a stereochemical challenge due to multiple chiral centers. ontosight.ai The specific three-dimensional arrangement of substituents is critical for the compound's biological activity and chemical properties. ontosight.ai The synthesis of such complex structures often requires multi-step processes, including asymmetric synthesis techniques or the use of chiral auxiliaries to control the stereochemistry. ontosight.ai
The synthesis of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid and its derivatives has also been explored. These compounds can be synthesized through multi-step organic reactions, often utilizing Lewis acid catalysis. For large-scale production, an ester hydrolysis route is favored for its reliability and cost-effectiveness. This involves the Claisen condensation of cyclohexanone (B45756) derivatives with diethyl carbonate, followed by cyclization.
Dioxaspiro[4.5]decane Derivatives
Dioxaspiro[4.5]decane derivatives are another important class of spiro compounds with diverse synthetic routes and applications.
The synthesis of 2,8-dioxaspiro[4.5]decan-6-one has been achieved through several methods. evitachem.com One approach is a palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane with amines. evitachem.com Another method utilizes Michael addition reactions of hydroxyurea (B1673989) or methylhydrazine with α,β-unsaturated esters, followed by cyclization. evitachem.com
The synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a useful bifunctional synthetic intermediate, has been optimized. researchgate.net Starting from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, selective deketalization in an acidic solution using acetic acid as a catalyst yields the desired product. researchgate.net This optimized process has increased the chromatographic yield to 80% from 65% and significantly reduced the reaction time. researchgate.net
Furthermore, the synthesis of 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives has been reported. mdpi.com The process begins with the reaction of malonic acid and acetic anhydride (B1165640) in the presence of sulfuric acid, followed by the addition of cyclopentanone (B42830) to form the intermediate 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com This intermediate is then used to synthesize various derivatives, such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com
| Derivative | Synthetic Method | Starting Materials | Key Features |
| 2,8-Dioxathis compound | Palladium-Catalyzed Aminocarbonylation | 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane, Amines | Efficient synthesis |
| 1,4-Dioxaspiro[4.5]decan-8-one | Selective Deketalization | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Optimized yield and reaction time |
| 6,10-Dioxaspiro[4.5]decane-7,9-dione derivatives | Multi-step reaction | Malonic acid, Acetic anhydride, Cyclopentanone | Formation of a key intermediate for further derivatization |
Dithiaspiro[4.5]decane Derivatives and Microbial Reduction Studies
The synthesis of dithiaspiro[4.5]decane derivatives has been explored, with some studies focusing on their potential as selective receptor agonists. For instance, the synthesis of 1,4-dithiaspiro[4.5]decane derivatives has been reported in the context of developing potent and selective 5-HT1A receptor agonists. researchgate.netresearchgate.netunimore.it One key synthon in this area is (1,4-dithiaspiro[4.5]decan-2-yl)methanol, for which the chiral resolution and absolute configuration have been determined. unimore.it The synthesis of ethyl 1,4-dithiaspiro[4.5]decane-8-carboxylate has also been documented as a step in the creation of more complex fused pyridine (B92270) derivatives. google.com
Diaza and Triazaspiro[4.5]decane Derivatives
The synthesis of diaza and triazaspiro[4.5]decane derivatives has garnered significant attention due to their wide-ranging pharmacological and biological activities. google.com
A straightforward and scalable synthesis of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed. researchgate.net This method is based on the Michael addition of pipecolate-derived enolates to nitro alkenes. researchgate.net The resulting product can then be reduced and cyclized to form the target γ-lactam. researchgate.net
The synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been achieved using diethyl oxalate, urea, and ammonium (B1175870) carbonate as starting materials, offering a low-cost and high-yield route. google.com
Furthermore, novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been designed and synthesized as potential inhibitors of the mitochondrial permeability transition pore. nih.gov Another class of compounds, azaspiro dihydrotriazines, has been synthesized and evaluated as influenza virus inhibitors. nih.gov The synthesis involves a three-step route starting with the reaction of an appropriate amine, cyanoguanidine, and 1-Boc-4-piperidone under acidic conditions. nih.gov
| Derivative Class | Synthetic Approach | Key Intermediates/Reactions | Potential Applications |
| 2,8-Diazaspiro[4.5]decan-1-ones | Michael Addition | Pipecolate-derived enolates, Nitro alkenes | Drug discovery |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | Multi-component reaction | Diethyl oxalate, Urea, Ammonium carbonate | Fine chemical intermediates |
| 1,4,8-Triazaspiro[4.5]decan-2-ones | Multi-step synthesis | - | Mitochondrial permeability transition pore inhibitors |
| Azaspiro dihydrotriazines | Three-step synthesis | 1-Boc-4-piperidone, Cyanoguanidine | Antiviral agents |
Highly Functionalized Spiro[4.5]decane Compounds
The development of synthetic routes to highly functionalized spiro[4.5]decane compounds is crucial for accessing a wide array of complex natural products and bioactive molecules.
A Claisen rearrangement and ring-closing metathesis (RCM) based methodology has been successfully employed for the formal total synthesis of acorone (B159258) and isoacorones, which are acorane sesquiterpenes with a spiro[4.5]decane carbon framework. This strategy hinges on the stereocontrolled construction of the spirocyclic carbon skeleton. Similarly, a Claisen rearrangement protocol has been developed to transform bicyclic 2-(alkenyl)dihydropyrans into spiro[4.5]decanes with excellent stereoselectivity, leading to a concise total synthesis of the sesquiterpene (-)-gleenol. researchgate.net
Another powerful tool for constructing spiro[4.5]decane frameworks is the ring-closing metathesis (RCM) reaction. researchgate.net A unified approach using RCM has enabled the collective synthesis of several spiro[4.5]decane-based sesquiterpenoids, including (±)-α & β-vetispirenes, (±)-β-vetivone, (±)-agarospirol, and (±)-hinesol, starting from a readily available cyclohexanone-β-ketoester. researchgate.net The total synthesis of the axane sesquiterpenes, gleenol (B1239691) and axenol, has also been accomplished using a highly functionalized spiro[4.5]decane intermediate. nih.gov A key step in this synthesis is a Claisen rearrangement that affords the multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov
The synthesis of highly functionalized chiral spirocyclopentyl p-dienones has been achieved through palladium catalysis, highlighting the importance of metal-catalyzed reactions in this field. mdpi.comresearchgate.net
Advanced Characterization and Computational Studies
Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods is employed to unambiguously determine the structure of Spiro[4.5]decan-6-one and its derivatives.
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity.
¹H NMR spectra of this compound show characteristic signals for the protons in both the cyclopentane (B165970) and cyclohexane (B81311) rings. For the parent compound, the proton NMR spectrum in chloroform-d (B32938) (CDCl₃) exhibits a triplet at approximately 2.38 ppm, corresponding to the two protons adjacent to the carbonyl group. rsc.org A series of multiplets between 1.33 and 2.10 ppm are assigned to the remaining methylene (B1212753) protons of the bicyclic system. rsc.org
¹³C NMR spectroscopy provides information on the carbon framework. The spectrum of this compound displays a distinct signal for the carbonyl carbon at around 214.87 ppm. rsc.org The quaternary spiro carbon is observed at approximately 57.08 ppm. rsc.org The remaining carbon signals of the cyclopentane and cyclohexane rings appear in the range of 23.14 to 40.18 ppm. rsc.org In a related derivative, spiro[4.5]dec-1-en-6-one, the carbonyl carbon appears at 211.5 ppm and the quaternary carbon at 64.1 ppm. cdnsciencepub.com
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. For a complex derivative of this compound, DEPT-135 has been used to identify the negative signals corresponding to the CH₂ groups in the spirocyclohexyl fragment. mdpi.com
COSY (Correlation Spectroscopy) is a 2D NMR technique that reveals proton-proton couplings within the molecule, helping to trace the connectivity of the proton network. mdpi.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H one-bond connectivities. mdpi.comresearchgate.net
A summary of typical NMR data for this compound is presented below:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 2.38 | t | CH₂ (adjacent to C=O) |
| ¹H | 1.33-2.10 | m | Other CH₂ |
| ¹³C | 214.87 | - | C=O |
| ¹³C | 57.08 | - | Spiro C |
| ¹³C | 23.14-40.18 | - | Other CH₂ |
Data obtained in CDCl₃. Chemical shifts are approximate and can vary based on solvent and specific derivative.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula (C₁₀H₁₆O). biosynth.com The mass spectrum typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight of 152.23 g/mol . rsc.orgbiosynth.com The fragmentation pattern provides additional structural information.
Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The most prominent feature in the IR spectrum is a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, which typically appears in the range of 1695-1715 cm⁻¹. rsc.orgtandfonline.com For a derivative, 4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl) phenyl)-1-thia-4-azaspiro[4.5]decan-3-one, the carbonyl absorption was observed at 1695 cm⁻¹. tandfonline.com The spectrum also displays absorption bands for C-H stretching and bending vibrations. rsc.org
Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational details. For derivatives of this compound that are crystalline, this technique can precisely determine bond lengths, bond angles, and the spatial arrangement of the atoms, confirming the spirocyclic nature and the conformation of the fused rings. mdpi.comrsc.org For instance, X-ray diffraction studies on related spiro compounds have been used to confirm their crystal system and space group. researchgate.net
Theoretical and Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), offer powerful insights into the electronic structure, stability, and reactivity of this compound.
DFT calculations are employed to model the geometric and electronic properties of this compound and its derivatives. By using basis sets such as B3LYP/6-311G(d,p) or B3LYP/6-31G(d,p), researchers can optimize the molecular geometry and calculate various parameters. researchgate.netdergipark.org.tr These calculations can predict spectroscopic data, such as IR frequencies and NMR chemical shifts, which can then be compared with experimental results for validation. researchgate.net
Furthermore, DFT is used to analyze the frontier molecular orbitals (HOMO and LUMO), which helps in understanding the molecule's reactivity and predicting sites for nucleophilic or electrophilic attack. The calculated molecular electrostatic potential (MEP) surface visually represents the electron distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting intermolecular interactions. researchgate.netdergipark.org.tr
Application of Frontier Molecular Orbital (FMO) Theory to Spiro[4.5]decane Reactions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that utilizes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species to explain and predict chemical reactivity. numberanalytics.comwikipedia.org The theory is based on the principle that the most significant interactions occur between the frontier orbitals of reactants, where the HOMO of one molecule (the nucleophile) interacts with the LUMO of another (the electrophile). wikipedia.org This HOMO-LUMO interaction is attractive and leads to bond formation, providing a powerful tool for understanding reaction mechanisms, stereochemical outcomes, and regioselectivity. numberanalytics.comimperial.ac.uk
In the context of spiro[4.5]decane systems, FMO theory has been applied to elucidate complex reaction mechanisms. For instance, theoretical investigations into the Brønsted-base-catalyzed annulation reactions that produce spiro[4.5]decane derivatives employ FMO analysis to understand the electronic properties and bonding orbital interactions throughout the reaction pathway. researchgate.net In a study involving the reaction of ethylidene 1,3-indenedione and a vinyl 1,2-diketone, computational analysis, including FMO, was used to explore the mechanism leading to the formation of a spiro[4.5]decane product, among others. researchgate.net This analysis helps to rationalize why certain bonds are formed and how the orbitals of the intermediates interact to facilitate the cyclization steps, such as intramolecular Michael additions and aldol (B89426) reactions, that are crucial for constructing the spirocyclic framework. researchgate.net The theory is particularly useful in cycloaddition reactions, which are often a key step in the synthesis of spiro compounds, by predicting whether a reaction is thermally or photochemically allowed based on the symmetry of the interacting orbitals. wikipedia.orgimperial.ac.uk
In silico Studies for Activity Prediction and Ligand Design
In silico methods, which involve computer-based simulations, have become indispensable in modern drug discovery for predicting the biological activity of compounds and for the rational design of new ligands. The spiro[4.5]decane scaffold is a recurring motif in medicinal chemistry, and its derivatives are frequently subjected to computational studies to evaluate their therapeutic potential.
A prominent area of research involves spiro[4.5]decanone derivatives as inhibitors of the human prolyl hydroxylase domain (PHD) enzymes, which are targets for treating anemia. researchgate.netnih.gov Structure-activity relationship (SAR) and crystallographic studies reveal that the spiro[4.5]decanone core serves as a versatile template for generating potent and selective inhibitors. researchgate.netnih.gov Molecular docking simulations have shown that these inhibitors can chelate the active site metal ion and that their substituents can project into substrate-binding pockets, forming key interactions with amino acid residues like Arg-322. nih.gov The rigid, three-dimensional nature of the spirocyclic core is believed to be advantageous for developing isoform-selective inhibitors. nih.gov
Similarly, in silico studies have guided the design of spiro derivatives targeting other biological systems. For example, novel spiro pyrrolo[3,4-d]pyrimidine derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. researchgate.net Docking studies were used to predict the binding modes of these compounds within the active sites of COX-1 and COX-2, leading to the identification of derivatives with high potency and selectivity for COX-2. researchgate.net These computational predictions are often correlated with experimental data, such as IC₅₀ values, to build robust models for ligand design.
Interactive Table: In silico and In Vitro Activity of Spiro[4.5]decanone Derivatives
Conformational Analysis and Energy Estimation of Spiro[4.5]decanone Derivatives
The biological activity of spiro compounds is intrinsically linked to their three-dimensional structure and conformational preferences. researchgate.net Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule and to estimate their relative energies. youtube.com Spirocyclic systems, including spiro[4.5]decanone derivatives, are structurally fascinating due to the spiro-carbon atom that joins two rings, often in a perpendicular orientation. researchgate.net This arrangement imparts significant rigidity to the molecule compared to more flexible acyclic or monocyclic systems.
The conformational preferences of spiro[4.5]decane derivatives have been investigated using spectroscopic methods like NMR, complemented by computational energy estimations. nih.gov For substituted derivatives, the cyclohexane ring of the spiro[4.5]decane system typically adopts a stable chair conformation. nih.gov Studies on substituted 1,4-diaza-, 1,4-oxaza-, and 1,4-dioxaspiro[4.5]decanes have shown that substituents on the six-membered ring, such as a methyl group, preferentially occupy the equatorial position to minimize steric strain. nih.gov This preference is a result of avoiding unfavorable 1,3-diaxial interactions that would increase the molecule's potential energy. youtube.com
The relative energy of different conformers is determined by factors like torsional strain (from eclipsing bonds) and steric strain (from non-bonded atoms being too close). youtube.com In spiro compounds, the fixed, rigid framework reduces conformational entropy upon binding to a biological target, which can be an advantage in ligand design. researchgate.net The well-defined three-dimensional arrangement of functional groups allows for precise positioning within a receptor's binding site, potentially leading to higher affinity and selectivity. Understanding the stable conformations and the energy barriers between them is therefore critical for designing spiro[4.5]decanone derivatives with optimized biological activity.
Biological and Biomedical Research Investigations of Spiro 4.5 Decanone Scaffolds
Prolyl Hydroxylase (PHD) Inhibition Studies
The hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are key enzymes in the cellular response to oxygen levels. nih.gov By inhibiting these enzymes, it is possible to stabilize HIF, which in turn upregulates genes involved in erythropoiesis and other processes related to ischemia. researchgate.netresearchgate.net Consequently, PHD inhibitors are a major focus for the treatment of anemia and other ischemic diseases. rsc.orgnih.gov
The spiro[4.5]decanone framework has been identified as a promising and useful template for developing novel inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, including the PHDs. nih.govrsc.orgrsc.org Unlike many existing PHD inhibitors that are relatively flat heteroaromatic compounds, the chiral and spirocyclic nature of spiro[4.5]decanones offers a distinct three-dimensional structure. researchgate.netrsc.org This unique topography allows for potential expansion into both the 2-oxoglutarate and substrate-binding pockets of the PHD active site, providing a basis for developing potent and, crucially, selective inhibitors. nih.govrsc.org Research has demonstrated that this scaffold is amenable to chemical modifications for creating potent inhibitors of the HIF prolyl hydroxylases. researchgate.netproteopedia.orgrcsb.org
Structure-activity relationship (SAR) studies have been conducted to understand how different chemical modifications to the spiro[4.5]decanone scaffold affect its inhibitory potency against PHDs. nih.govrsc.org These studies have revealed key structural features that govern the interaction with the enzyme. For instance, modifications to the imidazolidine-2,4-dione ring of the spiro[4.5]decanone core were explored. researchgate.net Replacing this ring system with an amide group resulted in inactive compounds, highlighting the critical role of the original imidazolidine-2,4-dione moiety for activity. researchgate.net
Further SAR studies explored the impact of substituents on a pyridine (B92270) ring incorporated into the structure. The parent 3-methyl pyridine compound was compared to analogues with different substitutions, providing insights into the electronic and steric requirements for optimal binding. researchgate.net A significant finding from SAR studies was the identification of a hydrophobic pocket near the Fe(II) binding site of the enzyme. nih.gov This pocket can be exploited by adding specific substituents to the spiro[4.5]decanone template to enhance binding affinity. nih.gov
| Compound | Modification | PHD2 IC50 (μM) | PHD3 IC50 (μM) |
|---|---|---|---|
| 11 | 3-methyl pyridine | Data not available in snippets | 3.95 ± 0.75 |
| 23 | - | Data not available in snippets | 1.05 ± 0.04 |
| 24 | - | Data not available in snippets | 0.219 ± 0.025 |
Crystallographic studies have provided detailed atomic-level insights into how spiro[4.5]decanone inhibitors bind to the active site of PHD2. nih.govrsc.org A crystal structure of a truncated form of PHD2 (tPHD2) in a complex with a spiro[4.5]decanone inhibitor (PDB ID: 6QGV) has been resolved at a resolution of 1.40 Å. rcsb.org
These structural studies reveal that the inhibitors occupy the 2-oxoglutarate binding pocket and chelate the active site iron atom (substituted with Mn(II) for crystallographic stability) in a bidentate manner. nih.gov Specifically, the chelation involves the tertiary amine of the piperidine (B6355638) ring and a nitrogen atom from an attached pyridinyl group. nih.gov The biphenyl (B1667301) group of the inhibitor projects into a hydrophobic pocket formed by the side chains of key amino acid residues: Trp-258, Trp-389, and Phe-391. nih.govnih.gov These residues are also involved in binding the natural HIF-α substrate. nih.gov The inhibitors also form interactions with the catalytically important Arg-322 residue. nih.govresearchgate.net This binding mode demonstrates how the spiro[4.5]decanone scaffold effectively mimics the natural co-substrate, 2-oxoglutarate, while also extending into the substrate-binding region to achieve potent inhibition.
A critical aspect of developing PHD inhibitors is ensuring their selectivity over other human 2-oxoglutarate-dependent oxygenases to minimize off-target effects. Studies have shown that spiro[4.5]decanone-based inhibitors have the potential for selective inhibition. nih.govrsc.org
Several compounds from the spiro[4.5]decanone series were tested against two other human 2OG oxygenases: Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase, and KDM4A, a JmjC Nε-methyl lysine (B10760008) histone demethylase. nih.gov The results indicated that most of the tested compounds showed weak or no inhibition against these other oxygenases (IC50 > 25 µM). nih.gov The lack of significant activity against FIH is particularly important, as this enzyme has substrates other than HIF-α. nih.gov While some compounds showed similar inhibitory levels against PHD2 and PHD3, suggesting the core structure is not intrinsically PHD2-isoform selective, the observed differences in IC50 values suggest that modifications could be made to achieve isoform-selective inhibitors. nih.gov
| Compound | FIH IC50 (µM) | KDM4A IC50 (µM) |
|---|---|---|
| 11-16, 23-27 | >25 (most compounds) | Weak or no inhibition |
| 18 | Little/no inhibition | 4.65 |
| 26 | Weak inhibition | >25 |
Data sourced from references nih.govnih.gov. Compound 18 is a representative spiro[4.5]decanone inhibitor used for comparison in one study. nih.gov
Total Synthesis and Biological Evaluation of Spiro[4.5]decane Natural Products
The spiro[4.5]decane skeleton is a common structural motif in a class of sesquiterpenoids known as spirovetivanes. rsc.org These natural products, isolated from various plant sources like Vetiveria zizanioides, often exhibit interesting biological activities. rsc.orgnih.gov The synthesis of these complex molecules represents a significant challenge and a showcase for modern synthetic organic chemistry.
The total synthesis of spirovetivane sesquiterpenes such as β-vetivone and α-vetispirene has been a long-standing goal for synthetic chemists. rsc.org For many years, the structure of β-vetivone was incorrectly assigned until it was revised to the spiro[4.5]decane framework in 1968. rsc.org
Several synthetic strategies have been developed to construct the characteristic spiro[4.5]decane core of these molecules:
Aldol (B89426) Condensation: A common and effective method involves an intramolecular aldol condensation of a 1,5-dicarbonyl compound under basic conditions to form the spirocyclic system. rsc.org This approach was used in an early synthesis of α-vetispirene. rsc.org
Tandem Michael-Aldol Condensation: An efficient synthesis of racemic β-vetivone was achieved using a tandem Michael-aldol condensation strategy. rsc.org
Claisen Rearrangement: A Claisen rearrangement in an enantio-enriched alkenyl bicyclic dihydropyran system has been successfully applied to the total synthesis of (+)-α-vetispirene, achieving perfect asymmetric transmission. oup.com
Prins Cyclization: A Lewis acid-catalyzed Prins cyclization was employed in the synthesis of racemic β-vetivone. rsc.org
Acyloin Condensation: A spiro acyloin intermediate was used to synthesize (±)-β-vetivone and (±)-α-vetispirene. cdnsciencepub.com
From Natural Products: Enantiomerically pure spirovetivane sesquiterpenes have been synthesized starting from other natural products like santonin. nih.govacs.org
These diverse synthetic routes highlight the versatility of chemical methods available for constructing the spiro[4.5]decane core, enabling access to these biologically relevant natural products. tandfonline.comoup.comacs.orgrsc.org
Total Synthesis of Acorane-Type Sesquiterpenoids (e.g., Acorone (B159258), Gleenol (B1239691), Axenol)
The synthesis of acorane-type sesquiterpenoids, which are characterized by a spiro[4.5]decane core, has been a significant area of research in organic chemistry. The primary challenge in these syntheses is the stereocontrolled construction of the spirocyclic carbon skeleton, particularly the creation of the quaternary spiro-carbon center.
Various strategies have been developed to achieve the total synthesis of these complex natural products. Early syntheses of (±)-acorone often involved an intramolecular base-catalyzed aldol cyclization or an aldol cyclocondensation to form the spirocyclic system. core.ac.ukrsc.org For instance, the Dolby group in 1977 and the Martin group in 1978 utilized such methods. core.ac.ukrsc.org Later approaches have employed Claisen rearrangements and ring-closing metathesis (RCM) reactions. rsc.org A formal total synthesis of (±)-acorone was achieved using an intramolecular aldol condensation of 1,4-cyclohexanedione. rsc.org
The synthesis of other acorane sesquiterpenoids like (±)-gleenol and (±)-axenol has also been accomplished through strategies involving the Claisen rearrangement to construct the functionalized spiro[4.5]decane framework as a single diastereomer. researchgate.net One approach utilized a silicon-guided acid-promoted rearrangement of an epoxy-noreudesmane to create a norspiroaxane intermediate, which was then converted to gleenol and axenol. researchgate.net Another efficient protocol for synthesizing spiro[4.5]decane derivatives employs RCM as a key step. researchgate.net The first total synthesis of the spirosesquiterpene (−)-acorenone involved a spiroannelation of an enamine with 1-methoxy-3-buten-2-one. researchgate.net A photochemical [2+2] cycloaddition has also been a key step in an efficient synthesis of optically active acorenone. duke.edu More recently, the total synthesis of rhodocorane L, an acorane-type terpenoid with antifungal activity, was achieved using a gold-catalyzed dearomative spirocyclization as a key step. nih.gov
Exploration of Biosynthetic Pathways and Biomimetic Approaches
Understanding the biosynthetic pathways of spiro[4.5]decane-containing natural products provides valuable insights for developing synthetic strategies. In the edible mushroom Flammulina velutipes, researchers have characterized sesquiterpene synthases and P450 enzymes involved in the biosynthesis of various sesquiterpenes. nih.gov Specifically, an enzyme encoded by the axeB gene was found to be responsible for the synthesis of the spiro[4.5]decane compound axenol. nih.gov Quantum mechanical calculations helped to elucidate the mechanism of the spirocycle formation. nih.gov Furthermore, a P450 enzyme located near AxeB was shown to produce 3-oxo-axenol. nih.gov
In the fungus Trichoderma, several biosynthetically related acorane sesquiterpenes have been identified. rsc.org The investigation into the biosynthesis of the main compound, trichoacorenol, through feeding experiments with deuterated mevalonolactone (B1676541) isotopomers, has provided a deeper understanding of the formation of these molecules. rsc.org
Some natural products are believed to be formed through rearrangements of the acorane skeleton. For example, neo-acorane A and acoric acid, isolated from Acorus calamus, are thought to be derived from an acorane-type sesquiterpene through oxidative fission of either the six- or five-membered ring. nih.gov Biomimetic syntheses inspired by these potential biogenetic pathways have been proposed and, in some cases, executed to confirm the structures and biosynthetic hypotheses of novel skeletons. cjnmcpu.com For example, the biomimetic synthesis of two novel sesquiterpene skeletons from Artemisia hedinii was achieved, inspired by their potential biogenetic pathways from a predominant eudesmane-type sesquiterpene found in the same plant. cjnmcpu.com
Spiroketal Natural Products Featuring the 1,6-Dioxaspiro[4.5]decane Motif
The 1,6-dioxaspiro[4.5]decane motif is a spiroketal structure found in numerous biologically active natural products. researchgate.net This structural feature is often essential for their biological activity. researchgate.net Examples of natural products containing this spiroketal include the Paravespula pheromone, (+)-monensin A, (−)-berkelic acid, (+)-spirastrellolide F methyl ester, and (−)-calyculin A. researchgate.net 1,6-Dioxaspiro[4.5]decane-2-methanol is a natural product that has been isolated from the olive fly, Dacus oleae. medchemexpress.com
The synthesis of these spiroketals has been a focus of synthetic chemistry. An enantioselective synthesis of 1,6-dioxaspiro[4.5]decane and its 2-methyl derivative (an insect pheromone) was achieved through an asymmetric five-membered ring cyclization induced by sulfinyl chirality as the key step. jst.go.jp Another highly stereoselective method for constructing a (2E)-methoxymethylidene-1,6-dioxaspiro[4.5]decane skeleton was developed based on a palladium(II)-catalyzed ring-closing reaction. nih.gov This method was successfully applied to the first total synthesis of five diacetylenic spiroacetal enol ether natural products. nih.gov
Broader Pharmacological Research of Spiro[4.5]decane Scaffolds
The rigid, three-dimensional structure of the spiro[4.5]decane scaffold makes it an attractive framework for the design of new therapeutic agents. Researchers have investigated the pharmacological potential of various derivatives in several key areas of disease treatment.
Anticancer Activity Research
Derivatives of the spiro[4.5]decane scaffold have been a subject of interest in the search for new anticancer agents. For instance, new 1-thia-4-azaspiro[4.5]decane derivatives and their related thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides have been synthesized and evaluated for their anticancer activity. mdpi.comnih.gov Some of these compounds demonstrated moderate to high inhibitory activity against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT-116) cell lines. mdpi.comnih.gov
The spiro[4.5]decane-1-thiol scaffold and its derivatives have also shown promise in anticancer research by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. smolecule.com The proposed mechanism of action involves the modulation of cellular signaling pathways related to cell growth and survival. smolecule.com Additionally, spiro[4.5]decanone derivatives have been investigated for their potential to inhibit the growth of cancer cells, possibly through the induction of apoptosis or cell cycle arrest.
Antimicrobial and Antifungal Activity Research
The spiro[4.5]decane framework is also found in compounds with antimicrobial and antifungal properties. Rhodocorane L, an acorane-type terpenoid with a unique tricyclic scaffold containing a spiro[4.5] bicycle, has been shown to possess antifungal activity. nih.gov
Research into synthetic derivatives has also yielded promising results. A series of diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as potential chitin (B13524) synthase inhibitors and antifungal agents. researchgate.net Several of these compounds exhibited inhibitory effects against chitin synthase and showed broad-spectrum antifungal activity, with some being more potent than the standard drug fluconazole (B54011) against Candida albicans. researchgate.net Furthermore, spiro-4H-pyran derivatives, which incorporate a spiro core, have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov One derivative containing both indole (B1671886) and cytosine rings showed good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes. nih.gov Spiro[4.5]dec-3-en-2-one derivatives have also been studied for their antimicrobial properties.
Anti-inflammatory Activity Research
The anti-inflammatory potential of spiro[4.5]decane derivatives is another active area of investigation. Spiro[4.5]decane-1-sulfonamide has demonstrated effectiveness in reducing markers of inflammation in animal models. In a carrageenan-induced paw edema model in mice, this compound significantly reduced paw swelling, indicating its ability to mitigate acute inflammatory responses.
While not a spiro[4.5]decane, a structurally related 2-oxa-spiro[5.4]decane scaffold has shown remarkable anti-neuroinflammatory activity by down-regulating the pro-inflammatory cytokines IL-1α and IL-6. nih.gov This highlights the potential of spirocyclic structures in general for the development of anti-inflammatory agents.
Enzyme Inhibition Studies (e.g., Cyclooxygenase-1 and -2)
Derivatives of the spiro[4.5]decane scaffold have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The COX enzymes exist in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and is primarily associated with inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize side effects.
Recent studies have synthesized and evaluated novel spiro pyrrolo[3,4-d]pyrimidine derivatives for their COX inhibitory activity. rsc.orgresearchgate.net These compounds were tested for their ability to inhibit both ovine COX-1 and human recombinant COX-2. The results indicated that all tested compounds demonstrated significant anti-inflammatory activity by inhibiting both enzymes. rsc.orgsemanticscholar.org Notably, several of these spiro derivatives displayed a higher selectivity index for COX-2 compared to the reference drug, celecoxib (B62257). rsc.orgresearchgate.netsemanticscholar.org
For instance, compounds identified as 11 and 6 in one study were found to be the most potent and selective COX-2 inhibitors, with selectivity indices of 175 and 129.21, respectively, far exceeding that of celecoxib (31.52). rsc.orgresearchgate.netsemanticscholar.org In silico docking studies supported these findings, showing that these compounds could effectively bind within the active sites of COX-1 and COX-2 proteins. researchgate.netsemanticscholar.org Compound 14 also showed very promising anti-inflammatory activity with an IC₅₀ of 6.00, compared to celecoxib's IC₅₀ of 14.50. rsc.orgsemanticscholar.org
Table 1: COX-1/COX-2 Inhibition by Novel Spiro[4.5]decane Derivatives
This table summarizes the in vitro inhibitory activity (IC₅₀) and selectivity index of synthesized spiro compounds against COX-1 and COX-2 enzymes, with celecoxib as the reference standard. rsc.orgresearchgate.netsemanticscholar.org
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 6 | 21.90 | 0.17 | 129.21 |
| 11 | 28.00 | 0.16 | 175.00 |
| Celecoxib (Reference) | 14.50 | 0.46 | 31.52 |
Antioxidant Activity Research
The antioxidant potential of compounds containing the spiro[4.5]decane core has also been a subject of scientific inquiry. Antioxidants are crucial for mitigating oxidative stress in the body by neutralizing free radicals.
The essential oil of Nepeta hindostana was found to contain spiro[4.5]decan-1-one, 6-hydroxy (9.5%) and spiro[4.5]decan-6-ol, 6-methyl (8.2%) as major constituents. researchgate.netacgpubs.org This oil demonstrated significant antioxidant activity in both β-carotene and DPPH free radical scavenging assays, with IC₅₀ values of 8 µL and 8.5 µL, respectively. researchgate.netacgpubs.org Similarly, a spiro[4.5]decan-7-one derivative, specifically 1,8-dimethyl-8,9-epoxy-4-isopropyl-spiro[4.5]decan-7-one , was identified in a fraction of a Chlorella vulgaris culture extract that exhibited high antioxidant activity. d-nb.info
In a study focused on synthetic spiro pyrrolo[3,4-d]pyrimidine derivatives, several compounds were screened for their ability to scavenge the DPPH radical. rsc.org The results, measured against the standard antioxidant ascorbic acid, showed a range of activities. Compound 11 exhibited strong antioxidant activity with an IC₅₀ value of 33.0 µg/mL and a DPPH scavenging percentage of 86.1%. rsc.org Compound 6 showed moderate activity, while others like compounds 4 and 14 had lower antioxidant potential. rsc.org
Table 2: Antioxidant Activity of Spiro[4.5]decane Derivatives
This table presents the antioxidant capacity of various synthesized spiro compounds, evaluated by their DPPH radical scavenging activity and expressed as IC₅₀ values. rsc.org
| Compound | DPPH Scavenging (%) | IC₅₀ (µg/mL) |
|---|---|---|
| 4 | 61.6% | 263.3 |
| 6 | 74.4% | 94.04 |
| 11 | 86.1% | 33.0 |
| 14 | 66.5% | 222.9 |
| Ascorbic Acid (Reference) | 97.0% | 4.08 |
Investigation of Bioactive Properties of Spiro[4.5]decane Scaffolds in Biological Systems
The rigid, three-dimensional nature of the spiro[4.5]decane scaffold makes it an attractive core for developing molecules with diverse biological activities beyond enzyme inhibition and antioxidant effects. researchgate.net This structural feature is essential for the bioactivity of numerous natural products. researchgate.net
Prolyl Hydroxylase (PHD) Inhibition: Spiro[4.5]decanone derivatives have been identified as selective inhibitors of 2-oxoglutarate (2-OG)-dependent oxygenases, including prolyl hydroxylase domain (PHD) enzymes. These inhibitors, such as 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives, function through chelation of the active site metal. nih.gov The spirocyclic core has the potential for development into selective PHD inhibitors, which are being researched for the treatment of anemia and other ischemia-related diseases. nih.gov
Antimicrobial and Antifungal Activity: The essential oil of Nepeta hindostana, containing spiro[4.5]decane derivatives, was tested against several pathogenic bacteria and fungi and was found to be efficacious against E. coli, Erwinia herbicola, and Aspergillus ochraceus. researchgate.netacgpubs.org The spiroketal structural motif, specifically the 1,6-dioxaspiro[4.5]decane ring system, is a core element in many natural products and is essential for their biological activity, which can include antimicrobial properties. researchgate.net
Anticancer and Cytotoxic Properties: A derivative, spiro[4.5]decan-7-one, 1,8-dimethyl-8,9-epoxy-4-isopropyl- , was identified in a fraction of an algal extract that showed anticancer activity. d-nb.info The spiroketal moiety is also found in natural products like (−)-berkelic acid and (+)-spirastrellolide F methyl ester, which are known for their biological effects. researchgate.net
Other Bioactivities: The spiro[4.5]decane scaffold is present in compounds investigated for a wide range of other therapeutic applications. This includes the development of antitubercular agents, where the structural novelty of spiro compounds is being explored to create more effective drugs. researchgate.net Additionally, spirothiazolidinones incorporating a spiro[4.5]decane system have been synthesized and evaluated for cholinesterase inhibition, indicating potential applications in research for neurodegenerative diseases like Alzheimer's. dergipark.org.tr The versatility of the spiro[4.5]decane scaffold is further highlighted by its incorporation into molecules with anti-inflammatory, analgesic, and antiviral properties. notulaebotanicae.ro
Future Research Directions and Unaddressed Challenges in Spiro 4.5 Decan 6 One Chemistry
Development of Novel and More Sustainable Synthetic Methodologies
The demand for environmentally benign and efficient chemical processes is a major driving force in modern synthetic chemistry. For Spiro[4.5]decan-6-one, future research will likely focus on developing greener and more sustainable synthetic methodologies.
Recent advancements have seen the implementation of telescoped flow processes for the synthesis of chiral spiroketone intermediates, which are crucial building blocks for various active pharmaceutical ingredients. rsc.orgrsc.orgaiche.org These continuous flow methods offer significant advantages over traditional batch processes, including reduced energy and solvent consumption, enhanced throughput, and improved safety. rsc.orgaiche.orgresearchgate.net For instance, a telescoped flow process combining a ring-closing metathesis and a hydrogenation step has demonstrated a 70% reduction in catalyst cost and a 60% decrease in the Process Mass Intensity (PMI), a key metric of green chemistry. rsc.orgaiche.org
Furthermore, the use of photocatalysis and organocatalysis in the synthesis of spiro[4.5]decane derivatives represents a promising avenue. mdpi.com These methods often operate under mild reaction conditions and can be free of metal catalysts, aligning with the principles of green chemistry. mdpi.com One such approach, a [3+2] cycloaddition of cyclopropylamines with olefins, has achieved high diastereoselectivity and 100% atom conversion. mdpi.com
Future efforts in this area could explore:
The use of novel, non-precious metal catalysts.
Solvent-free or aqueous reaction conditions.
The application of microwave-assisted synthesis to accelerate reaction times. uq.edu.au
The development of one-pot multi-component reactions to increase efficiency.
A notable example of sustainable synthesis is the three-step process for Spiroketone CD 7659 developed by Boehringer Ingelheim, which resulted in a nearly five-fold increase in yield, a 99% reduction in solvent usage, and the elimination of halogenated solvents. acsgcipr.org
Exploration of Undiscovered Biological Targets for Spiro[4.5]decanone Scaffolds
The spiro[4.5]decanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. mskcc.orgresearchgate.net While some targets, such as the prolyl hydroxylase domain (PHD) enzymes, have been identified for certain spiro[4.5]decanone derivatives, a vast landscape of potential biological interactions remains uncharted. nih.govresearchgate.net
Spiro[4.5]decanone derivatives have been investigated as inhibitors of PHD, which are targets for treating anemia and ischemia-related diseases. nih.govresearchgate.net Structural studies have revealed that these compounds can chelate the active site metal ion and project into the substrate-binding pocket. nih.gov The inherent three-dimensionality and structural novelty of spiro scaffolds make them attractive for drug discovery. researchgate.net
Future research should focus on:
High-throughput screening of diverse spiro[4.5]decanone libraries against a wide array of biological targets.
Target identification for compounds with known, but uncharacterized, biological activity.
The design and synthesis of focused libraries to probe specific enzyme families or receptor types. For instance, spiro compounds have shown potential as chitin (B13524) synthase inhibitors, presenting a target for antifungal drug development. researchgate.net
The unique conformational rigidity offered by the spirocyclic system can lead to enhanced binding affinity and selectivity for target proteins. researchgate.net
Advancements in Asymmetric and Stereoselective Synthesis of Complex Derivatives
The presence of a spirocenter and potentially other stereogenic centers in this compound and its derivatives makes stereocontrol a critical aspect of their synthesis. The biological activity of chiral molecules is often highly dependent on their absolute configuration.
Significant progress has been made in the asymmetric synthesis of spirocyclic compounds. researchgate.netacs.orgrsc.orgnii.ac.jp Methods such as kinetic resolution using bioreduction with baker's yeast and N-heterocyclic carbene (NHC)-catalyzed asymmetric annulation have been successfully employed to produce enantiomerically enriched spiro compounds. researchgate.netrsc.org For instance, a practical asymmetric synthesis of enantiopure spiro mskcc.orgmskcc.orgnonane-1,6-dione has been reported with excellent enantiopurities (up to >99% ee). researchgate.net
Challenges and future directions in this area include:
The development of new chiral catalysts and auxiliaries that can provide high stereoselectivity for a broader range of substrates.
The synthesis of all possible stereoisomers of complex spiro[4.5]decanone derivatives to enable comprehensive structure-activity relationship (SAR) studies.
The development of kinetically controlled spiroketalization reactions to overcome the limitations of thermodynamically controlled methods. mskcc.org
The ability to selectively synthesize specific stereoisomers is crucial for unlocking the full therapeutic potential of spiro[4.5]decanone-based compounds. ontosight.ai
Integration of Advanced Computational Design and Machine Learning for Derivative Optimization
The integration of computational tools, including machine learning and artificial intelligence, is revolutionizing the field of drug discovery and materials science. acs.orgmdpi.comschrodinger.comtechnion.ac.ilnih.gov These approaches can accelerate the design and optimization of novel this compound derivatives with desired properties.
Computational methods can be employed to:
Predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds.
Design novel spirocyclic scaffolds with enhanced binding affinity and selectivity for specific biological targets. schrodinger.com
Elucidate reaction mechanisms and predict the outcomes of complex chemical transformations.
Machine learning algorithms can be trained on existing experimental data to identify patterns and correlations that are not readily apparent to human researchers. mdpi.comnih.gov This can guide the synthesis of new derivatives with a higher probability of success. For example, de novo molecular design, enhanced by machine learning, can generate billions of novel molecular structures and predict their properties, significantly accelerating the discovery process. schrodinger.com
The future of this compound chemistry will undoubtedly involve a synergistic interplay between experimental synthesis and computational design, leading to the more rapid and efficient development of new functional molecules.
Comprehensive Mechanistic Understanding of Complex Spiro[4.5]decanone Reactions
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Many reactions involving the formation or transformation of the spiro[4.5]decanone core are complex, and their mechanisms are not always fully elucidated.
For example, the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition involves a plausible reaction pathway initiated from an intermediate N-cyclopropylaniline with a chiral phosphoric acid. mdpi.com Further investigation is needed to fully understand the factors governing the high diastereoselectivity observed in this reaction. mdpi.com
Future research in this area should utilize a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational methods, like density functional theory (DFT) calculations, to:
Elucidate the detailed step-by-step mechanisms of key reactions.
Identify and characterize reactive intermediates and transition states.
Understand the role of catalysts and reaction conditions in controlling selectivity.
A more comprehensive mechanistic understanding will enable chemists to design more efficient and selective synthetic routes to complex this compound derivatives.
Q & A
Q. What are the most reliable synthetic routes for Spiro[4.5]decan-6-one, and how can reaction conditions be optimized to improve yields?
Methodological Answer: Two primary routes are documented: (1) condensation of 1,4-dibromobutane with cyclohexanone (71% yield) and (2) cyclization of [1,1′-bicyclopentyl]-1,1'-diol (88% yield) . To optimize yields, systematically vary catalysts, solvents, and temperature. For example, using polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in Route 1. Employ Design of Experiments (DoE) to identify critical parameters and interactions .
Q. How can this compound be characterized to confirm structural integrity and purity?
Methodological Answer: Use a multi-technique approach:
- NMR : Analyze and spectra to verify spirocyclic connectivity and ketone position .
- IR : Confirm the carbonyl stretch (~1700–1750 cm) and absence of hydroxyl impurities .
- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns .
- Chromatography : Employ HPLC or GC-MS to assess purity and detect byproducts .
Q. What are the key reactivity patterns of this compound under acidic or basic conditions?
Methodological Answer: Conduct controlled hydrolysis experiments:
- Acidic Conditions : Monitor ketone stability via NMR; spiro strain may enhance susceptibility to ring-opening.
- Basic Conditions : Test nucleophilic additions (e.g., Grignard reagents) at the carbonyl group, tracking stereochemical outcomes via X-ray crystallography or NOESY .
Advanced Research Questions
Q. How does this compound act as a template for selective prolyl hydroxylase domain (PHD) inhibition, and what structural modifications enhance potency?
Methodological Answer: The spirocyclic scaffold binds 2-oxoglutarate (2OG) oxygenase active sites via hydrophobic interactions and steric complementarity . To enhance potency:
- Introduce electron-withdrawing groups (e.g., halogens) to the cyclohexanone ring to stabilize enzyme-ligand interactions.
- Perform crystallographic studies (e.g., PDB deposition) to map binding modes and guide structure-activity relationship (SAR) analyses .
Q. What experimental and computational methods are effective in resolving contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- In Vitro Assays : Standardize cell lines (e.g., HEK293 for HIF-PHD inhibition) and control oxygen levels to minimize variability .
- Statistical Analysis : Apply ANOVA or mixed-effects models to compare conflicting datasets, accounting for batch effects or assay sensitivity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify conformational flexibility impacting activity .
Q. How can this compound’s stereoelectronic properties be exploited to design enantioselective catalysts?
Methodological Answer:
Q. What strategies address challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?
Methodological Answer:
- Flow Chemistry : Mitigate exothermicity risks in large-scale cyclization reactions .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediates and optimize reaction trajectories .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic data on this compound-protein complexes?
Methodological Answer:
- Consensus Refinement : Compare multiple crystal structures (e.g., using PHENIX or CCP4) to identify conserved binding motifs .
- B-Factor Analysis : Assess residue flexibility; high B-factors may indicate dynamic binding regions requiring further mutagenesis studies .
Q. What statistical frameworks are appropriate for correlating this compound’s physicochemical properties with bioactivity?
Methodological Answer:
- Multivariate Regression : Include variables like logP, polar surface area, and steric bulk in QSAR models .
- Machine Learning : Train random forest or SVM models on public bioactivity datasets (e.g., ChEMBL) to predict untested derivatives .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies, particularly in enzymatic assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
